molecular formula C26H25N5O4S B2574316 2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide CAS No. 902593-78-6

2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B2574316
CAS No.: 902593-78-6
M. Wt: 503.58
InChI Key: XEJKPDFPUCNLNR-UHFFFAOYSA-N
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Description

The compound “2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)butanamide” is a complex organic molecule. It has a molecular formula of C29H28N6O3S, an average mass of 540.636 Da, and a monoisotopic mass of 540.194336 Da .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold and its analogues, which are relevant structural templates in both natural and synthetic biologically active compounds, have been synthesized using eco-compatible catalysts and reaction conditions . An extensive derivatization campaign was performed at both the endocyclic amide nitrogen and the ester functionality .

Scientific Research Applications

Antimicrobial and Nematicidal Properties

Compounds with a triazoloquinazolinylthiazolidinone structure, similar to the one inquired, have been synthesized and evaluated for their antimicrobial and nematicidal activities. These compounds demonstrated significant activity against a range of Gram-positive, Gram-negative bacteria, and fungal strains, as well as nematicidal activity against certain nematodes. Such compounds, due to their broad-spectrum antimicrobial properties, could be explored for their potential in treating infectious diseases or in agricultural applications to protect crops from pests and diseases (Reddy, Kumar, & Sunitha, 2016).

Anticonvulsant Activity

Derivatives of triazoloquinazoline have also been synthesized and evaluated for their anticonvulsant activity. Some of these compounds showed significant oral activity against seizures induced by maximal electroshock (MES) in mice, highlighting their potential as novel anticonvulsant agents. This suggests that compounds with a triazoloquinazoline core might be of interest for the development of new treatments for epilepsy or other seizure-related disorders (Zhang, Jin, Wang, Li, Guan, & Quan, 2015).

Anticancer Properties

Quinazoline derivatives have been associated with anticancer activity. Some synthesized quinazoline compounds demonstrated potent anticancer effects in preliminary screenings. These findings suggest the potential for quinazoline-based compounds in the development of novel anticancer drugs, offering a basis for further research into their mechanisms of action and efficacy against various cancer cell lines (Ovádeková, Jantová, Theiszová, & Labuda, 2005).

Adenosine Receptor Antagonism

Certain triazoloquinazoline derivatives have been identified as potent adenosine receptor antagonists. These compounds could serve as leads for the development of drugs targeting adenosine receptors, which play significant roles in various physiological processes, including neuromodulation, vasodilation, and immune response. Their antagonism could have therapeutic implications in conditions like arrhythmias, inflammatory diseases, and neurological disorders (Francis, Cash, Psychoyos, Ghai, Wenk, Friedmann, Atkins, Warren, Furness, & Hyun, 1988).

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O4S/c1-4-22(25(32)27-15-17-11-8-12-35-17)36-26-28-19-14-21(34-3)20(33-2)13-18(19)24-29-23(30-31(24)26)16-9-6-5-7-10-16/h5-14,22H,4,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJKPDFPUCNLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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